6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-2-bromopyridine with suitable reagents to form the desired pyrrolo[3,2-c]pyridine structure . The reaction conditions often include the use of bases and solvents such as methanesulfonyl chloride and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the molecule .
Scientific Research Applications
6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of signal transduction processes that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-2-carboxylic acid: This compound is structurally similar but lacks the fused pyrrole ring.
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid: Another similar compound with a different fusion pattern of the pyridine and pyrrole rings.
Uniqueness
6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-7-6(4-10-5)3-8(11-7)9(12)13/h2-4,11H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAUONSWVOQRQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)O)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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